![molecular formula C12H8N4OS3 B2465413 4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1019137-62-2](/img/structure/B2465413.png)

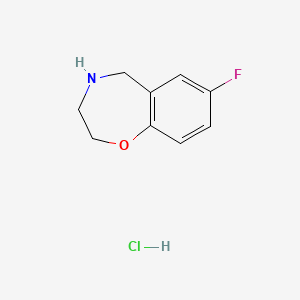

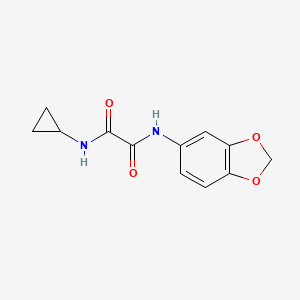

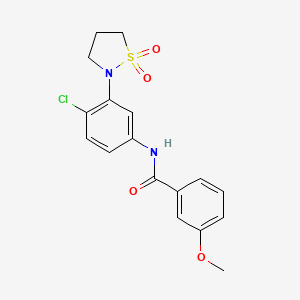

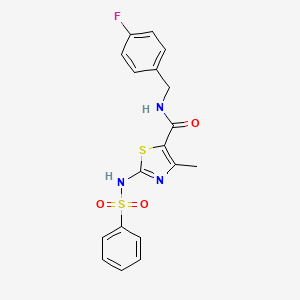

4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

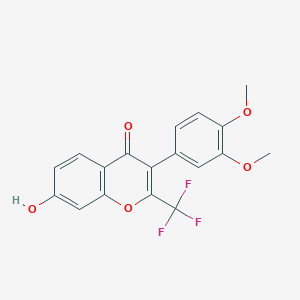

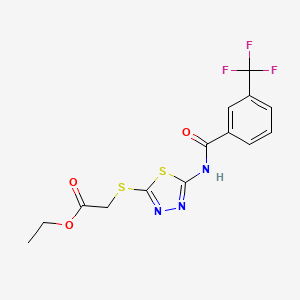

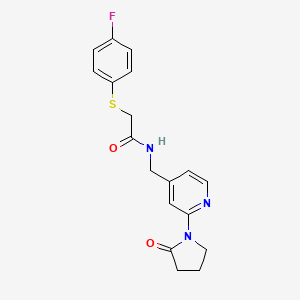

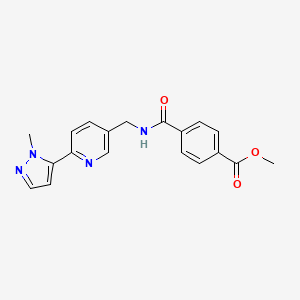

The compound “4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a nitrogen-rich fused heterocyclic compound . It belongs to the class of triazoloquinazolinones, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves ring-opening, ring-closing, and substitution reactions . The structure of the compound is characterized by spectroscopy .Molecular Structure Analysis

The molecular structure of the compound is determined by X-ray diffraction analysis . The geometric data of the compound are very close to the results calculated using density functional theory (DFT) with the B3LYP correlation function and the 6-311G (2 d, p) basis set .Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving heterocyclization of ethyl 3-aminothi .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 328–330 °C . Its infrared (IR) spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O) cm^-1 . The proton nuclear magnetic resonance (^1H NMR) spectrum shows various signals corresponding to different types of protons in the molecule .Applications De Recherche Scientifique

- Application : The compound DTYP (diethyl(thiophen-2-ylmethyl)phosphonate) serves as a multifunctional electrolyte additive. At just 0.5% concentration, it significantly enhances capacity retention in high voltage Li-ion cells using LiNi₀.₅Mn₁.₅O₄ cathodes. DTYP improves cycle life, increases the endothermic reaction onset temperature, and reduces the self-extinguishing time of the electrolyte .

- Synthesis : Researchers have explored the synthesis of biologically active compounds related to this molecule. Investigating its pharmacological properties and potential applications is an ongoing area of interest .

- Evaluation : The compound 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been evaluated as a flavoring substance. Understanding its sensory impact and safety profile contributes to the field of food science and flavor chemistry .

High Voltage Lithium-Ion Batteries

Biologically Active Compounds

Flavoring Substances

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

12-sulfanylidene-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4OS3/c17-10-9-8(3-5-20-9)16-11(13-14-12(16)18)15(10)6-7-2-1-4-19-7/h1-5H,6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHXVDAZFZEJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)

![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)

![Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B2465345.png)

![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2465347.png)